4-methyl-1-phenyl-1H-imidazol-2-amine
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Overview
Description
4-methyl-1-phenyl-1H-imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-phenyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amido-nitrile with a suitable aryl halide under nickel-catalyzed conditions. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .
Industrial Production Methods
Industrial production methods for imidazoles often involve multi-step processes that ensure high yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to scale up the synthesis while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-phenyl-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4-methyl-1-phenyl-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-1-phenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-1H-imidazol-2-amine
- 4-methyl-1H-imidazol-2-amine
- 1H-benzo[d]imidazol-2-yl(phenyl)methanone
Uniqueness
4-methyl-1-phenyl-1H-imidazol-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methyl and a phenyl group on the imidazole ring can enhance its stability and interaction with molecular targets compared to other imidazole derivatives .
Properties
Molecular Formula |
C10H11N3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-methyl-1-phenylimidazol-2-amine |
InChI |
InChI=1S/C10H11N3/c1-8-7-13(10(11)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,11,12) |
InChI Key |
MBKBPWQLWPEWJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=N1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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